molecular formula C65H121NO22 B154068 Mxmgcer CAS No. 128376-90-9

Mxmgcer

Cat. No. B154068
M. Wt: 1268.6 g/mol
InChI Key: XDWZRGWUGSQHEW-MHAUTQJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mxmgcer is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Scientific Research Applications

Mxmgcer has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of Mxmgcer as a tool for studying the function of ion channels in cells. Ion channels are proteins that are responsible for the movement of ions across cell membranes, and they play a critical role in a wide range of biological processes. By modulating the activity of ion channels using Mxmgcer, researchers can gain a better understanding of how these proteins function in cells.

Mechanism Of Action

The mechanism of action of Mxmgcer is not fully understood, but it is believed to act as an allosteric modulator of ion channels. Allosteric modulators bind to specific sites on proteins and alter their activity, often by changing their shape. By binding to ion channels, Mxmgcer can alter their activity and affect the movement of ions across cell membranes.

Biochemical And Physiological Effects

Mxmgcer has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of ion channels, which can affect a wide range of cellular processes. Additionally, Mxmgcer has been shown to have antioxidant properties, which may have implications for the treatment of diseases related to oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Mxmgcer in lab experiments is its ability to selectively modulate the activity of ion channels. This can be a valuable tool for studying the function of these proteins in cells. Additionally, Mxmgcer is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using Mxmgcer in lab experiments. One of the main limitations is that its effects on ion channels can be complex and difficult to interpret. Additionally, Mxmgcer may have off-target effects on other proteins in cells, which can complicate its use as a research tool.

Future Directions

There are many potential future directions for research on Mxmgcer. One area of interest is the development of more selective modulators of ion channels, which could help to overcome some of the limitations of Mxmgcer. Additionally, researchers are interested in exploring the potential therapeutic applications of Mxmgcer, particularly in the treatment of diseases related to ion channel dysfunction or oxidative stress. Finally, there is a need for further research into the mechanism of action of Mxmgcer, which could help to shed light on its effects on ion channels and other proteins in cells.
Conclusion
Mxmgcer is a valuable tool for scientific research, with potential applications in the study of ion channels and the treatment of diseases related to oxidative stress. While there are limitations to its use as a research tool, the development of more selective modulators and further research into its mechanism of action could help to overcome these challenges. Overall, Mxmgcer represents an exciting area of research with many potential future directions.

Synthesis Methods

Mxmgcer is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of an aldehyde with an amine to form an imine. This imine is then reduced using a reducing agent, such as sodium borohydride, to form the corresponding amine. The amine is then reacted with a carboxylic acid to form the final product, Mxmgcer.

properties

IUPAC Name

N-[(E)-1-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H121NO22/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-50(72)66-44(45(70)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-81-62-58(80)55(77)59(49(41-69)85-62)86-65-61(88-63-56(78)51(73)46(71)43-82-63)60(53(75)48(40-68)84-65)87-64-57(79)54(76)52(74)47(39-67)83-64/h35,37,44-49,51-65,67-71,73-80H,3-34,36,38-43H2,1-2H3,(H,66,72)/b37-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZRGWUGSQHEW-MHAUTQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H121NO22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mxmgcer

CAS RN

128376-90-9
Record name O-Mannopyranosyl-(1-3)-O-xylopyranosyl-(1-2)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128376909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.